N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide
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Overview
Description
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chlorophenyl group attached to the thiadiazole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Mechanism of Action
Target of Action
This compound is often used in organic synthesis reactions , suggesting that its targets could be various depending on the specific reaction it is involved in.
Mode of Action
As a chemical compound used in organic synthesis, it likely interacts with its targets through chemical reactions, leading to changes in the structure or properties of the target molecules .
Biochemical Pathways
As a compound used in organic synthesis, it may be involved in a variety of biochemical pathways depending on the specific reactions it is used in .
Pharmacokinetics
As a compound used in organic synthesis, its bioavailability would likely depend on the specific conditions of the reaction it is used in .
Result of Action
As a compound used in organic synthesis, its effects would likely depend on the specific reactions it is used in .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide. Factors such as temperature, pH, and the presence of other chemicals can affect the rate and outcome of the reactions it is involved in .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves the following steps:
Starting Material: The synthesis begins with 2-chlorobenzoic acid.
Esterification: The 2-chlorobenzoic acid is esterified with methanol to form methyl 2-chlorobenzoate.
Hydrazination: The ester is then reacted with hydrazine hydrate to form 2-chlorobenzohydrazide.
Cyclization: The hydrazide undergoes cyclization with carbon disulfide and potassium hydroxide to form 5-(2-chlorophenyl)-1,3,4-thiadiazole-2-thiol.
Acetylation: Finally, the thiol is acetylated using acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chlorophenyl group.
Oxidation and Reduction: The thiadiazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Condensation Reactions: The compound can react with aldehydes and ketones in condensation reactions to form Schiff bases and other derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate.
Oxidation: Reagents such as hydrogen peroxide and potassium permanganate are used.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Major Products
The major products formed from these reactions include various substituted thiadiazole derivatives, which can have different biological and chemical properties.
Scientific Research Applications
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research has shown that thiadiazole derivatives can have potential therapeutic applications, such as anticancer and anti-inflammatory agents.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol
- N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide
- 2-chloro-N-(2-chlorophenyl)acetamide
Uniqueness
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide is unique due to its specific substitution pattern on the thiadiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3OS/c1-6(15)12-10-14-13-9(16-10)7-4-2-3-5-8(7)11/h2-5H,1H3,(H,12,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYRWOOJDXMAZIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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